molecular formula C23H24N2O B1680222 2-Methyl-1-phenyl-4-(pyridin-2-yl)-2-(2-(pyridin-2-yl)ethyl)butan-1-one CAS No. 195371-52-9

2-Methyl-1-phenyl-4-(pyridin-2-yl)-2-(2-(pyridin-2-yl)ethyl)butan-1-one

Cat. No. B1680222
M. Wt: 344.4 g/mol
InChI Key: SETYDCSRABYHSW-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-4-(pyridin-2-yl)-2-(2-(pyridin-2-yl)ethyl)butan-1-one (MP2P2E) is a heterocyclic compound that has been studied for its potential applications in scientific research and laboratory experiments. MP2P2E is a member of the pyridine family and is composed of a five-membered ring containing two nitrogen atoms and three carbon atoms. It is an organic compound with a molecular formula of C12H15N3O. MP2P2E is a versatile compound that can be used in a variety of scientific research applications, including in vivo and in vitro studies, as well as biochemical and physiological studies.

Scientific Research Applications

Synthetic Chemistry Applications

Phosphine-Catalyzed Annulation

Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the synthesis of highly functionalized tetrahydropyridines. This process demonstrates the compound's utility in constructing complex nitrogen-containing heterocycles with high regioselectivity and diastereoselectivity (Zhu, Lan, & Kwon, 2003).

Catalytic Applications

Alkoxycarbonylation of Alkenes

A palladium catalyst based on pyridyl phosphine ligands demonstrates high activity and efficiency in the alkoxycarbonylation of sterically hindered and demanding olefins. This showcases the compound's role in facilitating transformations crucial for industrial processes and the synthesis of esters from a wide range of olefins, highlighting its versatility and effectiveness in catalysis (Dong et al., 2017).

Polymer Science Applications

Protecting Group for Carboxylic Acids

2-(Pyridin-2-yl)ethanol serves as an effective protecting group for methacrylic acid, which can be selectively removed after polymerization. This utility in polymer chemistry underlines the compound's importance in the synthesis and modification of polymers, enabling precise control over polymer composition and properties (Elladiou & Patrickios, 2012).

Material Science Applications

Nickel Complexes for Ethylene Polymerization

The synthesis of mono- and dinuclear nickel complexes with ligands derived from pyridine and phosphine showcases the compound's relevance in the development of catalysts for olefin polymerization. These catalysts exhibit excellent activities, contributing to the production of polymers with desired properties and furthering the advancement of materials science (Kermagoret & Braunstein, 2008).

properties

IUPAC Name

2-methyl-1-phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-23(15-13-20-11-5-7-17-24-20,16-14-21-12-6-8-18-25-21)22(26)19-9-3-2-4-10-19/h2-12,17-18H,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETYDCSRABYHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=N1)(CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285798
Record name JAK2 Inhibitor V, Z3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-phenyl-4-(pyridin-2-yl)-2-(2-(pyridin-2-yl)ethyl)butan-1-one

CAS RN

195371-52-9
Record name JAK2 Inhibitor V, Z3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-phenyl-4-(pyridin-2-yl)-2-(2-(pyridin-2-yl)ethyl)butan-1-one
Reactant of Route 2
2-Methyl-1-phenyl-4-(pyridin-2-yl)-2-(2-(pyridin-2-yl)ethyl)butan-1-one
Reactant of Route 3
2-Methyl-1-phenyl-4-(pyridin-2-yl)-2-(2-(pyridin-2-yl)ethyl)butan-1-one
Reactant of Route 4
2-Methyl-1-phenyl-4-(pyridin-2-yl)-2-(2-(pyridin-2-yl)ethyl)butan-1-one
Reactant of Route 5
2-Methyl-1-phenyl-4-(pyridin-2-yl)-2-(2-(pyridin-2-yl)ethyl)butan-1-one
Reactant of Route 6
2-Methyl-1-phenyl-4-(pyridin-2-yl)-2-(2-(pyridin-2-yl)ethyl)butan-1-one

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